3-Butenal

Combustion chemistry Atmospheric oxidation Reaction kinetics

3-Butenal (CAS 7319-38-2), also known as but-3-enal or vinylacetaldehyde, is a C4 unsaturated aldehyde with the molecular formula C4H6O and a molecular weight of 70.09 g/mol. It features a terminal alkene and an aldehyde group separated by a methylene spacer, giving it a non-conjugated β,γ-unsaturated structure.

Molecular Formula C4H6O
Molecular Weight 70.09 g/mol
CAS No. 7319-38-2
Cat. No. B104185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butenal
CAS7319-38-2
SynonymsVinylacetaldehyde;  But-3-enal
Molecular FormulaC4H6O
Molecular Weight70.09 g/mol
Structural Identifiers
SMILESC=CCC=O
InChIInChI=1S/C4H6O/c1-2-3-4-5/h2,4H,1,3H2
InChIKeyIWJMQXOBCQTQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butenal (CAS 7319-38-2) for Chemical Synthesis and Research Procurement


3-Butenal (CAS 7319-38-2), also known as but-3-enal or vinylacetaldehyde, is a C4 unsaturated aldehyde with the molecular formula C4H6O and a molecular weight of 70.09 g/mol [1]. It features a terminal alkene and an aldehyde group separated by a methylene spacer, giving it a non-conjugated β,γ-unsaturated structure [2]. This compound is a colorless liquid with a pungent odor, a boiling point of approximately 68–71°C, and a density around 0.79–0.81 g/cm³ [1]. It is typically supplied stabilized with 0.1% MEHQ (monomethyl ether hydroquinone) as a ~10% w/w solution in dichloromethane to prevent spontaneous polymerization during storage and handling [1].

Why Substituting 3-Butenal with Other C4 Aldehydes or Ketones Can Lead to Experimental Failure


3-Butenal's unique combination of a non-conjugated terminal alkene and a highly electrophilic aldehyde group dictates a reactivity profile that is fundamentally distinct from its closest analogs. Unlike conjugated α,β-unsaturated aldehydes such as 2-butenal, 3-butenal exhibits higher thermodynamic instability [1] and faster hydrogen abstraction kinetics [2], making it a more reactive intermediate in certain reaction cascades. Compared to saturated aldehydes like butanal, it possesses an additional alkene moiety that enables participation in metathesis, polymerization, and cycloaddition chemistry [3]. Versus ketones such as methyl vinyl ketone or 3-buten-2-one, 3-butenal demonstrates markedly different regioselectivity in nucleophilic addition reactions, with nucleophiles preferentially attacking the aldehyde carbonyl rather than the alkene [4]. These quantifiable differences mean that generic substitution can lead to divergent reaction outcomes, altered product distributions, or complete reaction failure. The following quantitative evidence section details these critical distinctions.

Quantitative Evidence for Selecting 3-Butenal Over Competing Compounds


Thermal Hydrogen Abstraction Kinetics: 3-Butenal vs. (E)-2-Butenal

A computational study employing multipath canonical variational theory with small-curvature tunneling (MP-CVT/SCT) determined the thermal rate coefficients for hydrogen abstraction from 3-butenal by a hydrogen atom. The overall rate constants for the 3-butenal + H reaction are faster than those for the (E)-2-butenal + H reaction over a wide range of temperatures [1]. This difference is attributed to the presence of five distinct abstraction channels (R1–R5) in 3-butenal, compared to a more limited set of pathways in the conjugated 2-butenal isomer, and to the important contribution of high-energy rotamers in the transition state flux [1].

Combustion chemistry Atmospheric oxidation Reaction kinetics

Thermodynamic Stability: 3-Butenal vs. 2-Butenal (Crotonaldehyde)

The thermodynamic stability of 3-butenal is significantly lower than that of its conjugated isomer, 2-butenal (crotonaldehyde). Hydrogenation calorimetry data indicate that 2-butenal is approximately 6 kcal/mol more stable than 3-butenal [1]. This is corroborated by equilibrium studies of the thermal isomerization between crotonaldehyde and 3-butenal, which found that 3-butenal constitutes only 0.35% of the equilibrium mixture at 150°C and 1.04% at 210°C, with an enthalpy of reaction estimated at 7.20 ± 0.09 kcal/mol [2].

Thermochemistry Isomer stability Equilibrium composition

Regioselectivity in Nucleophilic Addition: 3-Butenal vs. 3-Buten-2-one

In 3-butenal, the terminal aldehyde carbonyl is more electrophilic than the non-conjugated alkene, leading to exclusive nucleophilic attack at the carbonyl carbon. For example, hydrogen cyanide (HCN) adds selectively to the carbonyl group of 3-butenal, yielding a cyanohydrin without competing addition to the double bond [1]. In contrast, with 3-buten-2-one (a ketone analog), both the carbonyl and the alkene can potentially react, though carbonyl addition remains favored [1]. This difference arises because the aldehyde group is intrinsically more electrophilic than a ketone carbonyl and because the non-conjugated alkene in 3-butenal is less activated toward nucleophilic attack.

Organic synthesis Nucleophilic addition Regioselectivity

Decomposition Pathways and Interconversion: 3-Butenal vs. Methyl Vinyl Ketone

A 2025 computational investigation of the C4H6O singlet potential energy surface examined the decomposition pathways of methyl vinyl ketone (MVK), 2-butenal, and 3-butenal [1]. The study identified two major barrierless bond fission channels for 3-butenal: CH2CHCH2 + HCO (allyl radical + formyl radical) and CH2CHCHCHO + H (hydrogen atom loss). Critically, the work revealed that 2-butenal decomposition to CO and propene proceeds via isomerization to 3-butenal through two keto–enol tautomerization steps, establishing 3-butenal as a key intermediate in the unimolecular decomposition network of C4 unsaturated carbonyls [1]. In contrast, MVK decomposes via distinct channels: CH2CHCO + CH3 and CH3CO + C2H3 [1].

Combustion chemistry Atmospheric oxidation Reaction mechanism

Recommended Applications for 3-Butenal (CAS 7319-38-2) Based on Quantitative Differentiation Evidence


Combustion Kinetic Model Development and Validation

3-Butenal is a critical intermediate in the oxidation of biofuels and alkenes such as 1,3-butadiene and isoprene. The availability of accurate, compound-specific rate constants for its hydrogen abstraction reactions [1] and its unimolecular decomposition pathways [2] makes it an essential species for developing high-fidelity combustion mechanisms. Researchers should procure 3-butenal for shock tube, flow reactor, or jet-stirred reactor experiments aimed at validating these theoretical rate parameters, as substitution with 2-butenal or methyl vinyl ketone would introduce systematic errors in ignition delay predictions and species concentration profiles.

Atmospheric Chemistry Studies of Alkene Oxidation

3-Butenal is formed as an intermediate during the atmospheric oxidation of 1,3-butadiene, isoprene, and other unsaturated hydrocarbons [1][2]. Its distinct decomposition channels—particularly the allyl + HCO radical pathway—differ from those of its conjugated isomer and ketone analogs [2]. Atmospheric chemistry research groups investigating secondary organic aerosol (SOA) formation or tropospheric ozone production should use authentic 3-butenal standards to calibrate analytical methods and to measure its OH, O3, and NO3 reaction kinetics, as relying on surrogate compounds would misrepresent the fate of this reactive intermediate.

Synthesis of 2',2'-Difluoro-5'-nor-carbocyclic Phosphonic Acid Nucleosides

3-Butenal is specifically utilized as a reagent in the synthesis of 2',2'-difluoro-5'-nor-carbocyclic phosphonic acid nucleosides, a class of compounds under investigation as potential antiviral agents [1]. The non-conjugated alkene moiety in 3-butenal provides a distinct handle for subsequent functionalization that cannot be replicated using conjugated 2-butenal or saturated butanal. Procurement of 3-butenal, typically as a ~10% w/w solution in dichloromethane stabilized with 0.1% MEHQ, is essential for laboratories pursuing this specific synthetic route [1].

Ruthenium-Catalyzed Cross-Metathesis Substrate Optimization

Derivatives of 1,2-dihydroxy-3-butene, which incorporate the 3-butenal carbon skeleton, have been studied for their efficacy in ruthenium-catalyzed cross-metathesis (CM) and ring-closing metathesis (RCM) reactions [1]. The study revealed that cyclic acetal derivatives are superior substrates compared to acyclic diethers or diacetates, while RCM is relatively insensitive to the presence of allylic or homoallylic hydroxy or acetoxy groups [1]. Researchers optimizing metathesis conditions should source 3-butenal-derived substrates rather than alternative alkene-aldehyde building blocks, as the positioning of the oxygen substituent relative to the alkene significantly impacts catalytic efficiency.

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